

A Preclinical Showdown: Tofacitinib vs. Filgotinib in Inflammatory Disease Models

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Compound of Interest

Compound Name: CP-67804

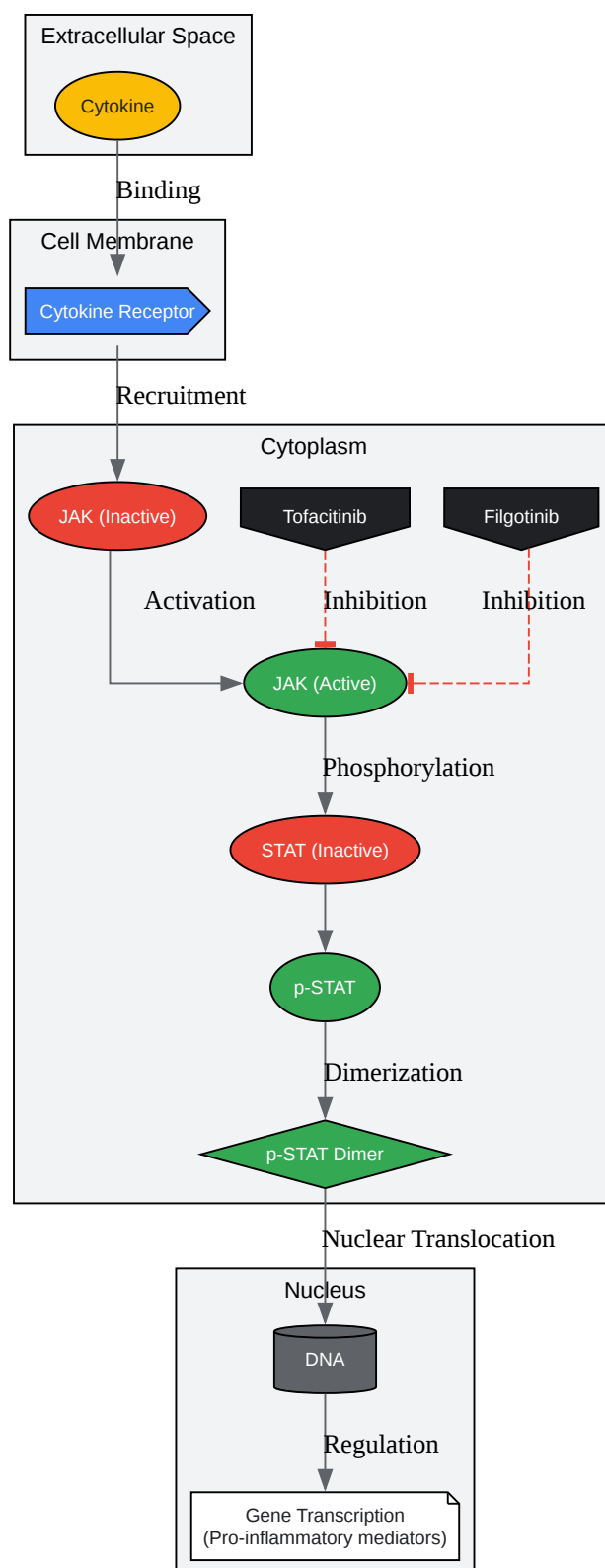
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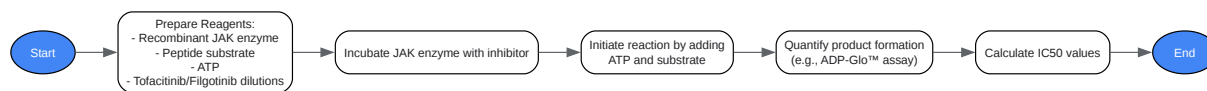
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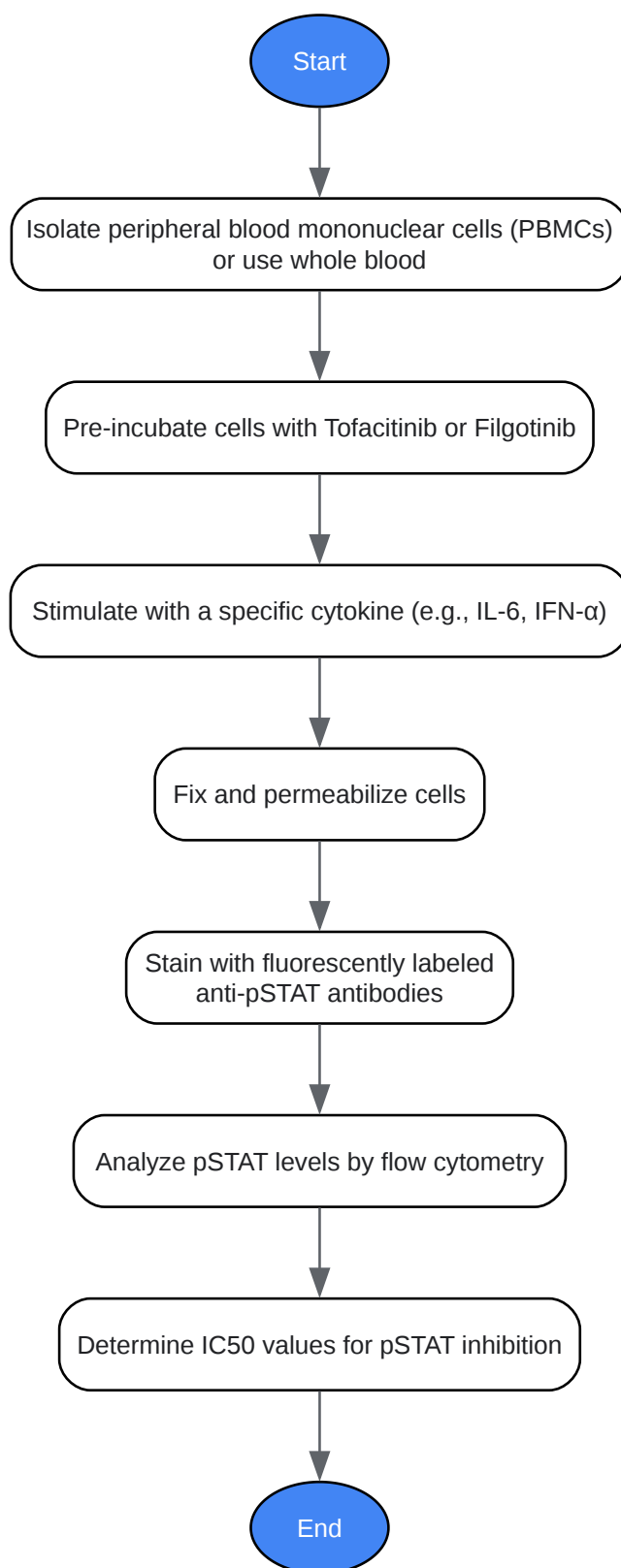
For researchers and drug development professionals navigating the landscape of Janus kinase (JAK) inhibitors, a clear understanding of the preclinical efficacy and selectivity of different molecules is paramount. This guide provides an objective comparison of two prominent JAK inhibitors, Tofacitinib and Filgotinib, focusing on their preclinical performance in models of inflammatory disease. The information herein is curated from publicly available experimental data to facilitate an evidence-based evaluation.

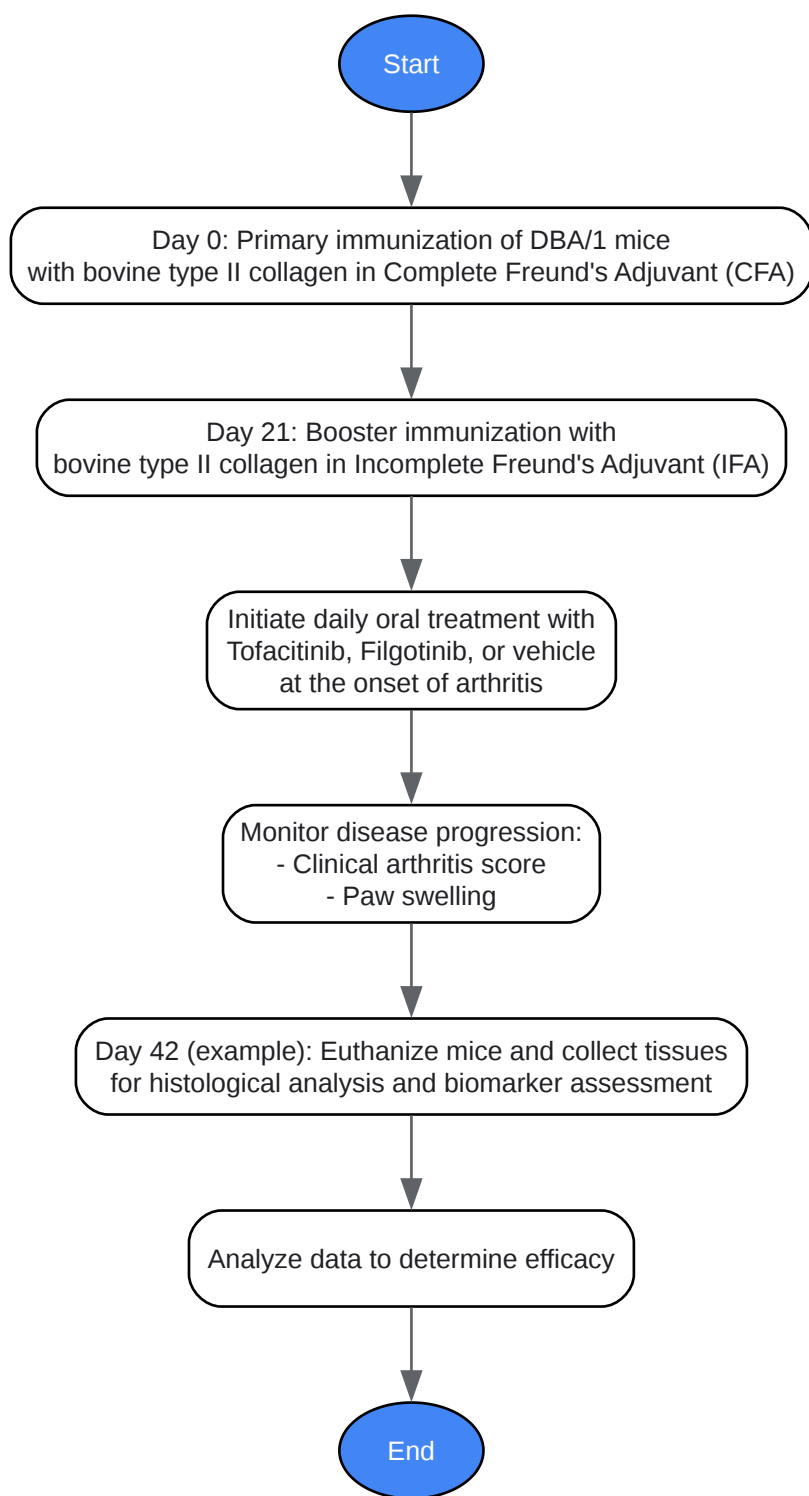
Mechanism of Action: Targeting the JAK-STAT Pathway

Both Tofacitinib and Filgotinib exert their therapeutic effects by inhibiting the Janus kinase family of enzymes (JAK1, JAK2, JAK3, and Tyrosine Kinase 2 [TYK2]). These enzymes are critical for the intracellular signaling of numerous cytokines and growth factors that drive the inflammatory processes in autoimmune diseases like rheumatoid arthritis. Inhibition of JAKs subsequently prevents the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs), which in turn blocks the transcription of pro-inflammatory genes.









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